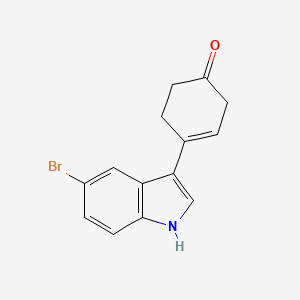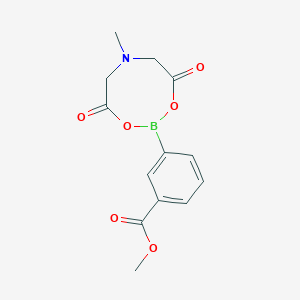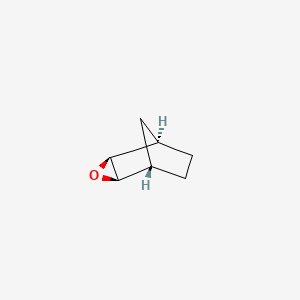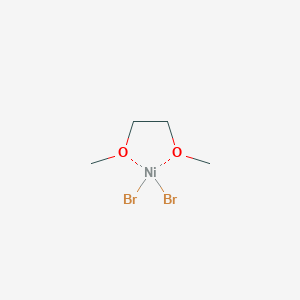
dibromonickel;1,2-dimethoxyethane
概要
説明
準備方法
dibromonickel;1,2-dimethoxyethane can be synthesized through a reaction between nickel(II) bromide (NiBr2) and 1,2-dimethoxyethane (DME). The process involves dissolving nickel(II) chloride (NiCl2) in a mixture of methanol and trimethyl orthoformate, followed by refluxing overnight. The resulting green gel is then dissolved in methanol, and DME is added. The solution is refluxed overnight, leading to the formation of the desired adduct . The industrial production methods are similar, focusing on maintaining high purity and yield through controlled reaction conditions.
化学反応の分析
dibromonickel;1,2-dimethoxyethane undergoes various types of chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, where it acts as a catalyst.
Substitution Reactions: It can undergo substitution reactions with other ligands, forming different nickel complexes.
Coupling Reactions: It is used in cross-coupling reactions, such as the Kumada coupling, where it facilitates the formation of carbon-carbon bonds
Common reagents used in these reactions include Grignard reagents, organolithium compounds, and other organometallic reagents. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
科学的研究の応用
dibromonickel;1,2-dimethoxyethane has a wide range of applications in scientific research:
Medicine: It is explored for its role in the synthesis of pharmaceutical intermediates.
作用機序
The mechanism by which dibromonickel;1,2-dimethoxyethane exerts its effects involves its role as a Lewis acid catalyst. It facilitates various chemical transformations by coordinating with reactants and stabilizing transition states. The molecular targets and pathways involved depend on the specific reaction it catalyzes, often involving the activation of carbon-halogen bonds and the formation of new carbon-carbon or carbon-heteroatom bonds .
類似化合物との比較
dibromonickel;1,2-dimethoxyethane can be compared with other nickel(II) complexes, such as:
Nickel(II) chloride, dimethoxyethane adduct: Similar in structure but uses chloride instead of bromide.
Nickel(II) acetylacetonate: Another nickel complex used as a catalyst in organic synthesis.
Nickel(II) bromide, 2-methoxyethyl ether complex: Similar in function but with a different ether ligand
The uniqueness of this compound lies in its specific coordination environment and its effectiveness as a catalyst in various organic transformations.
特性
IUPAC Name |
dibromonickel;1,2-dimethoxyethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2.2BrH.Ni/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSVJTYBTJCDFL-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC.[Ni](Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Br2NiO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20421990 | |
| Record name | Dibromo[1,2-di(methoxy-kappaO)ethane]nickel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20421990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28923-39-9 | |
| Record name | Dibromo[1,2-di(methoxy-kappaO)ethane]nickel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20421990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-Dimethylbicyclo[4.1.0]heptane-2,4-dione](/img/structure/B8024695.png)

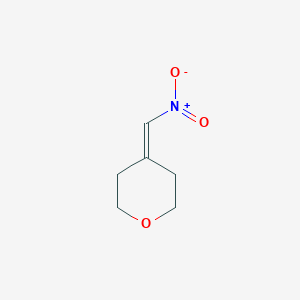
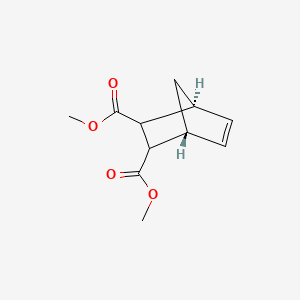


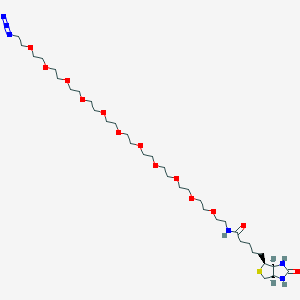
![2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B8024732.png)
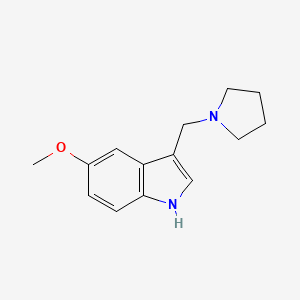
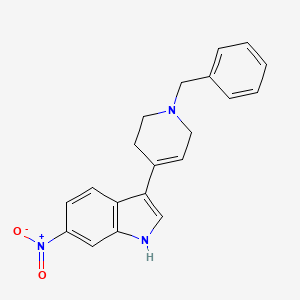
![9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B8024758.png)
